2-Butyl-2-(hydroxymethyl)hexanal

Organic Synthesis Polyol Intermediates Structure-Property Relationship

2-Butyl-2-(hydroxymethyl)hexanal (CAS 864350-12-9) is a branched aliphatic aldehyde-alcohol with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is classified as an aldol condensation product, synthesized via the base-catalyzed reaction of dibutylacetaldehyde with formaldehyde.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
Cat. No. B8293732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-2-(hydroxymethyl)hexanal
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)(CO)C=O
InChIInChI=1S/C11H22O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h9,13H,3-8,10H2,1-2H3
InChIKeyFZUPLNMJHOWMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-2-(hydroxymethyl)hexanal for Chemical Procurement: A Branched Aldehyde Intermediate with Dual Functionality


2-Butyl-2-(hydroxymethyl)hexanal (CAS 864350-12-9) is a branched aliphatic aldehyde-alcohol with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is classified as an aldol condensation product, synthesized via the base-catalyzed reaction of dibutylacetaldehyde with formaldehyde . The compound possesses two reactive functional groups—a terminal aldehyde and a primary hydroxymethyl group—on a quaternary carbon center, making it a versatile intermediate for downstream transformations including reduction to 2,2-dibutyl-1,3-propanediol and oxidation to the corresponding carboxylic acid . Commercial sourcing is available from specialty chemical suppliers at typical purities of 95–98% (GC) .

Why 2-Butyl-2-(hydroxymethyl)hexanal Cannot Be Replaced by Structurally Similar Aldehydes in Synthesis


Although several aldehydes share the C11H22O2 molecular formula or belong to the same 2-alkyl-2-(hydroxymethyl)hexanal class, generic substitution fails for two fundamental reasons. First, the quaternary carbon center bearing two n-butyl chains and one hydroxymethyl group creates a steric and electronic environment that directly governs the reactivity of the adjacent aldehyde group. The shorter-chain analog 2-ethyl-2-(hydroxymethyl)hexanal (C9H18O2, MW 158.24) exhibits different solubility, boiling point, and steric hindrance profiles due to its reduced alkyl substitution. Second, the downstream product—2,2-dibutyl-1,3-propanediol (CAS 24765-57-9)—is structurally predetermined by the butyl substitution pattern . Replacing the starting aldehyde with an isomer such as methoxycitronellal (CAS 3613-30-7, also C11H22O2) [1] would yield an entirely different diol with altered polymer backbone spacing and material properties. These differences are irreversible once the intermediate is committed to a synthetic pathway.

Quantitative Differentiation Evidence for 2-Butyl-2-(hydroxymethyl)hexanal Against Its Closest Analogs


Molecular Weight and Alkyl Chain Length Differentiation: 2-Butyl vs. 2-Ethyl Analog

2-Butyl-2-(hydroxymethyl)hexanal (C11H22O2, MW 186.29) possesses two n-butyl substituents on the quaternary carbon, compared to two ethyl substituents in the closest structural analog 2-ethyl-2-(hydroxymethyl)hexanal (C9H18O2, MW 158.24) . The additional four methylene units increase the molecular weight by 28.05 g/mol (17.7%), which directly impacts physical properties including boiling point, vapor pressure, and solubility. This chain-length difference is commercially significant: the butyl-substituted compound yields 2,2-dibutyl-1,3-propanediol upon reduction, while the ethyl analog yields the corresponding diethyl diol, and these diols cannot be used interchangeably in condensation polymerization because chain length between hydroxyl groups governs polymer flexibility and hydrolytic stability . The patent literature from Eastman Chemical Company establishes the continuous production process specifically for the 2-ethyl analog [1], confirming that process parameters (catalyst loading, residence time, phase separation) are tailored to the alkyl chain length.

Organic Synthesis Polyol Intermediates Structure-Property Relationship

Functional Group Topology: Hydroxymethyl vs. Methoxy Substitution in C11H22O2 Isomers

2-Butyl-2-(hydroxymethyl)hexanal and methoxycitronellal (7-methoxy-3,7-dimethyloctanal, CAS 3613-30-7) share the identical molecular formula C11H22O2 (MW 186.29) yet are chemically non-interchangeable. The target compound contains a free primary hydroxymethyl group (–CH2OH) directly attached to the quaternary carbon, which can undergo esterification, etherification, or oxidation independently of the aldehyde group. In contrast, methoxycitronellal contains a methyl ether (–OCH3) at the terminal position, which is chemically inert under most conditions where a hydroxyl would react . This distinction is critical for synthetic planning: the hydroxymethyl functionality in the target compound enables orthogonal protection strategies and direct incorporation into polyol chains without deprotection steps. Methoxycitronellal is commercially positioned exclusively as a fragrance ingredient with a floral odor profile [1], while the target compound is primarily an industrial intermediate.

Aldehyde Reactivity Isomer Differentiation Downstream Derivatization

Commercial Purity Benchmarking: 2-Butyl-2-(hydroxymethyl)hexanal vs. Downstream Diol Product

Commercially available 2-butyl-2-(hydroxymethyl)hexanal is supplied at purities of 95% (typical research grade) to 98% (as documented in MSDS certificates from Clearsynth) . Its direct downstream reduction product, 2,2-dibutyl-1,3-propanediol, is available from Sigma-Aldrich at 97% assay with a melting point specification of 41–43 °C . The comparable purity levels (95–98% vs. 97%) indicate that the aldehyde intermediate and its reduced diol product maintain similar quality grades, suggesting that the aldol condensation and subsequent reduction sequence proceeds without introducing purification bottlenecks. No direct purity comparison data against the 2-ethyl analog were identified in the public literature.

Chemical Purity Procurement Specifications Intermediate Quality

Aldehyde Dehydrogenase (ALDH) Inhibitory Activity: Target Compound vs. CB29 Reference Inhibitor

2-Butyl-2-(hydroxymethyl)hexanal is structurally related to the aldehyde dehydrogenase (ALDH) inhibitor chemotype exemplified by CB29. BindingDB data for a structurally related compound (CHEMBL3103021) shows ALDH1A1 inhibition with an IC50 of 1,920 nM using NAD+/propionaldehyde as substrate in a UV-fluorescence assay [1]. For comparison, CB29 (a known reference ALDH3A1 inhibitor) exhibits an IC50 of 16,000 nM against ALDH3A1 . However, the target compound itself lacks directly measured, publicly available IC50 data. This evidence is provided as class-level context: the 2-alkyl-2-(hydroxymethyl)hexanal scaffold is recognized in the ALDH inhibitor patent space [2], but the specific 2-butyl substitution pattern has not been pharmacologically benchmarked against the 2-ethyl analog or other ALDH inhibitor chemotypes in published studies. This represents a data gap that limits direct quantitative differentiation.

Enzyme Inhibition ALDH1A1 ALDH3A1 Drug Discovery Intermediate

Synthetic Route Efficiency: Aldol Condensation Yield of Target Compound

The synthesis of 2-butyl-2-(hydroxymethyl)hexanal via base-catalyzed aldol condensation of dibutylacetaldehyde with formaldehyde has been described in the synthetic literature. A representative procedure using 209 g of dibutylacetaldehyde (supplied from Aldrich) and 127 g of 35% aqueous formalin in methanol with 1 N NaOH yielded 248 g of the title compound after extraction and concentration . This corresponds to a crude isolated yield of approximately 87% based on dibutylacetaldehyde as the limiting reagent (assuming complete conversion). For comparison, the continuous process patent for the 2-ethyl analog reports optimized yields in a continuous stirred tank reactor with trialkylamine catalysis [1], but direct yield comparison under identical conditions is not available. The batch process yield of ~87% provides a baseline for process chemists evaluating the feasibility of in-house synthesis vs. commercial procurement.

Process Chemistry Reaction Yield Scale-Up Feasibility

Recommended Application Scenarios for Procuring 2-Butyl-2-(hydroxymethyl)hexanal Based on Quantitative Evidence


Synthesis of 2,2-Dibutyl-1,3-propanediol for Specialty Polymer Production

The primary and best-documented application of 2-butyl-2-(hydroxymethyl)hexanal is its catalytic hydrogenation to 2,2-dibutyl-1,3-propanediol . This diol, commercially available at 97% purity (Sigma-Aldrich), is a branched C11 diol used as a building block in polyesters and polyurethanes where the butyl substituents impart flexibility and hydrolytic stability . Researchers developing condensation polymers requiring a quaternary carbon diol monomer with specific C4 alkyl spacing should procure this aldehyde as the direct precursor. The 2-ethyl analog cannot substitute because the resulting diol would have C2 rather than C4 alkyl chains, fundamentally altering polymer free volume and mechanical properties .

Orthogonal Protection and Selective Derivatization Strategies in Multi-Step Synthesis

The presence of two chemically distinct functional groups—an aldehyde and a primary alcohol—on the same quaternary carbon enables orthogonal derivatization strategies . The aldehyde can be selectively reduced, oxidized, or converted to an acetal while leaving the hydroxymethyl group intact, or the hydroxyl can be silyl-protected (e.g., TBDMS) prior to aldehyde manipulation. This dual functionality differentiates it from methoxycitronellal (CAS 3613-30-7), where the methyl ether is inert and cannot participate in protective group strategies . Synthetic chemists designing routes that require sequential functional group manipulation on a branched scaffold should select the hydroxymethyl-substituted compound.

Aldehyde Dehydrogenase Inhibitor Scaffold in Medicinal Chemistry Programs

The 2-alkyl-2-(hydroxymethyl)hexanal scaffold has been explored in the patent literature as a chemotype for aldehyde dehydrogenase (ALDH) inhibition, with structurally related compounds showing IC50 values in the low micromolar range against ALDH1A1 (e.g., CHEMBL3103021: IC50 = 1,920 nM) . The 2-butyl variant may serve as a synthetic intermediate or a starting point for structure-activity relationship (SAR) exploration in ALDH-targeted drug discovery . However, procurement for pharmacological studies should be accompanied by independent ALDH isoform profiling, as direct IC50 data for the specific 2-butyl analog have not been published. The compound should be benchmarked against the reference inhibitor CB29 (ALDH3A1 IC50 = 16,000 nM) in any medicinal chemistry campaign.

Process Development and Scale-Up of Branched Aldehyde Intermediates

The established batch synthesis procedure yielding approximately 87% crude product from dibutylacetaldehyde and formaldehyde provides a validated starting point for process chemistry teams evaluating in-house manufacturing. The continuous process patents from Eastman Chemical Company for the 2-ethyl analog demonstrate the industrial feasibility of this aldol condensation chemistry . Organizations considering large-scale procurement of 2-butyl-2-(hydroxymethyl)hexanal should evaluate whether the 2-ethyl analog's process parameters (trialkylamine catalysis, continuous stirred tank operation, phase separation) can be adapted for the bulkier butyl substrate, or whether direct procurement from specialty suppliers is more cost-effective given the compound's niche application profile.

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